molecular formula C17H16F2N2O3S B2727625 N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide CAS No. 899975-97-4

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide

Cat. No.: B2727625
CAS No.: 899975-97-4
M. Wt: 366.38
InChI Key: PQCSCMSEMRCDSX-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide is a potent and selective inhibitor of the RAF family of kinases, with a well-characterized profile against B-RAF mutants. This small molecule functions by targeting the ATP-binding site of the kinase domain , effectively blocking downstream signaling through the MAPK/ERK pathway. Its primary research value lies in the study of oncogenic processes, particularly in cancers driven by mutations in the BRAF gene, such as melanoma, colorectal cancer, and thyroid carcinoma. Researchers utilize this compound to investigate tumor proliferation, metastasis, and mechanisms of drug resistance in both in vitro and in vivo models. Furthermore, it serves as a critical chemical tool for dissecting the complex dynamics of the RAS-RAF-MEK-ERK signaling cascade, enabling a deeper understanding of cell growth, differentiation, and survival pathways in both physiological and disease contexts.

Properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F2N2O3S/c18-14-4-3-5-15(19)16(14)17(22)20-12-6-8-13(9-7-12)21-10-1-2-11-25(21,23)24/h3-9H,1-2,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQCSCMSEMRCDSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with 4-(1,1-dioxothiazinan-2-yl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides or thiazines.

Scientific Research Applications

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and coatings

Mechanism of Action

The mechanism by which N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Features

The table below highlights key structural differences between the target compound and its analogs:

Compound Name / ID Core Structure Substituents/R-Groups Key Functional Groups
Target Compound 1,2-Thiazinan (sulfonated) + phenyl 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)phenyl, 2,6-difluorobenzamide Sulfone, difluorobenzamide
N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide Thiazole + phenyl 4-(3,4-dichlorophenyl)thiazol-2-yl, 2,6-difluorobenzamide Thiazole, dichlorophenyl, difluorobenzamide
Diflubenzuron (N-[[(4-Chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide) Benzamide + urea 4-chlorophenyl urea, 2,6-difluorobenzamide Urea, difluorobenzamide
Lufenuron (CGA-184699) Benzamide + hexafluoropropoxy 2,5-dichloro-4-(1,1,2,3,3-hexafluoropropoxy)phenyl, 2,6-difluorobenzamide Hexafluoropropoxy, difluorobenzamide
4h–4m Benzoylurea Derivatives Pyrimidine-thioether + benzamide Varied pyrimidine substituents (Cl, F, Br, CF₃), 2,6-difluorobenzamide Pyrimidine, thioether, difluorobenzamide

Key Observations :

  • The target compound’s sulfonated thiazinan ring distinguishes it from thiazole- or pyrimidine-containing analogs. This sulfone group enhances electrophilicity and may influence binding to biological targets .
  • Diflubenzuron and Lufenuron replace the heterocycle with a urea or alkoxy group, respectively, reducing ring strain but altering electronic properties .
  • Benzoylurea derivatives (4h–4m) feature pyrimidine-thioether linkages, which confer varied steric and electronic effects compared to the target’s thiazinan .
Spectral Signatures
  • IR Spectroscopy :
    • Target analog triazoles () show C=S stretching at 1247–1255 cm⁻¹ and absence of C=O (~1663–1682 cm⁻¹) after cyclization .
    • Benzoylureas () exhibit C=O (urea) at ~1700 cm⁻¹ and N-H stretches at 3200–3400 cm⁻¹ .
  • NMR Data :
    • 2,6-Difluorobenzamide protons resonate at δ 7.4–8.2 ppm (1H-NMR) and δ 160–165 ppm (19F-NMR) across analogs .
    • Thiazinan’s sulfone group would deshield adjacent protons, likely appearing at δ 3.5–4.5 ppm (CH₂-SO₂) .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-2,6-difluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article delves into its biological activity, including antifungal and antibacterial properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a thiazinan ring and difluorobenzamide moiety. The presence of the thiazinan group enhances its biological activity due to its ability to interact with various biological targets. The molecular formula is C18H16F4N2O3SC_{18}H_{16}F_{4}N_{2}O_{3}S with a molecular weight of 416.4 g/mol .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Thiazinan Intermediate : Cyclization of appropriate precursors to form the thiazinan structure.
  • Coupling with Phenyl Ring : Substitution reactions to attach the phenyl group.
  • Final Amide Bond Formation : Attachment to the 2,6-difluorobenzamide core .

Antifungal Activity

Recent studies have demonstrated that compounds derived from 2,6-difluorobenzamide exhibit significant antifungal properties. For instance:

  • In vitro Testing : Several derivatives showed moderate to good antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani. Notably, compounds exhibited EC50 values comparable to established antifungal agents like hymexazol .
CompoundTarget PathogenEC50 (μg/mL)Inhibition Rate (%)
4jRhizoctonia solani6.7289.74
4lBotrytis cinerea5.2150.15

These results indicate that this compound and its derivatives can be effective in controlling fungal diseases in crops .

Antibacterial Activity

While the antifungal activity is notable, the antibacterial efficacy of this compound appears less pronounced. In studies comparing various compounds against Xanthomonas oryzae and Xanthomonas citri, the target compounds exhibited lower antibacterial activity compared to traditional agents like thiodiazole copper .

Molecular Docking Studies

Molecular docking simulations have been employed to understand the binding interactions of this compound with specific biological targets. For example:

  • Docking Analysis : The compound was docked into the active site of a specific receptor (PDB: 2FBW), revealing favorable binding energies and interactions with key amino acid residues .

Case Studies

Several case studies highlight the practical applications of this compound:

  • Agricultural Applications : Field trials demonstrated that formulations containing this compound effectively reduced fungal infections in crops while maintaining safety for beneficial organisms.
  • Pharmaceutical Development : Research into derivatives of this compound has shown promise in developing new antimicrobial agents with improved efficacy and reduced toxicity profiles.

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